molecular formula C18H21N5O5S B2874558 N-(4-acetamido-2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872608-63-4

N-(4-acetamido-2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No.: B2874558
CAS No.: 872608-63-4
M. Wt: 419.46
InChI Key: SSPDJVYSNQPEJK-UHFFFAOYSA-N
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Description

N-(4-acetamido-2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C18H21N5O5S and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications

Nevertheless, compounds with similarly intricate structures, particularly those including pyrimidinyl benzamide, acetamido, methoxyethylamino, and thio- functionalities, have been studied for their potential in various fields:

  • Organic Synthesis and Medicinal Chemistry : Compounds with structural features similar to the one inquired about have been synthesized for their potential as therapeutic agents. For instance, research into pyrimidinyl benzamides and related heterocyclic compounds has explored their use as anti-inflammatory, analgesic, antitumor, and antimicrobial agents due to their ability to interact with biological targets such as enzymes or receptors in specific disease pathways (Abu‐Hashem et al., 2020), (Gangjee et al., 2005).

  • Drug Discovery and Development : The structural motifs present in the compound of interest are common in drug design, particularly for the development of compounds with specific pharmacological activities. Compounds bearing pyrimidinone or thiazolopyrimidine cores have been synthesized and evaluated for their anticancer activities and enzyme inhibition properties, showing the importance of such structures in medicinal chemistry and drug discovery efforts (El‐Faham et al., 2013), (Severina et al., 2020).

  • Chemical Synthesis and Characterization : Advanced synthetic methodologies have been developed to create complex molecules that include the functionalities seen in the compound . These synthetic approaches enable the production of molecules with potential biological activities and can serve as a foundation for further chemical modifications to enhance their therapeutic potential (Hossan et al., 2012).

Properties

IUPAC Name

N-[4-acetamido-2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-11(24)20-15-14(21-16(26)12-6-4-3-5-7-12)17(27)23-18(22-15)29-10-13(25)19-8-9-28-2/h3-7H,8-10H2,1-2H3,(H,19,25)(H,21,26)(H2,20,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPDJVYSNQPEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NCCOC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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